molecular formula C17H17ClN2O4S B4065309 ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate

ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate

Cat. No. B4065309
M. Wt: 380.8 g/mol
InChI Key: IYGHBRXHLYRONI-UHFFFAOYSA-N
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Description

Ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate is a chemical compound with the molecular formula C17H17ClN2O4S . It has a molecular weight of 380.84588 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate, such as its melting point, boiling point, and density, are not available in the current resources .

Scientific Research Applications

Anticancer Properties

Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits promising anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it interferes with cell cycle progression, induces apoptosis, and inhibits tumor growth .

Anti-Inflammatory Activity

This compound has shown anti-inflammatory potential. It modulates inflammatory pathways by inhibiting key enzymes (such as COX-2) and cytokines (such as TNF-α and IL-6). Its anti-inflammatory effects make it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Antimicrobial Applications

Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Researchers have explored its potential as an alternative to existing antibiotics, especially in the context of drug-resistant strains .

Neuroprotective Effects

Studies indicate that this compound may protect neurons from oxidative stress and neurodegenerative processes. Its ability to modulate oxidative pathways and enhance antioxidant defenses makes it relevant for neuroprotection and potential therapeutic interventions in neurodegenerative diseases .

Cardiovascular Applications

Researchers have investigated the cardiovascular effects of ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. It shows vasodilatory properties, potentially useful in managing hypertension and improving blood flow. Additionally, it may inhibit platelet aggregation, reducing the risk of thrombosis .

Chemical Biology and Drug Design

Given its unique structure, this compound serves as an interesting scaffold for chemical biology studies and drug design. Researchers explore its interactions with biological targets, aiming to develop novel therapeutic agents based on its core structure .

Photophysical Properties

Ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits intriguing photophysical properties. Its absorption and emission spectra have been studied, making it relevant for applications in optoelectronics and materials science .

Other Potential Applications

Beyond the mentioned fields, ongoing research explores additional applications, such as its role in organic synthesis, coordination chemistry, and supramolecular assemblies .

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty whatsoever with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

ethyl 2-[1-(3-chloro-1-benzothiophene-2-carbonyl)-3-oxopiperazin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-2-24-13(21)9-11-16(22)19-7-8-20(11)17(23)15-14(18)10-5-3-4-6-12(10)25-15/h3-6,11H,2,7-9H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGHBRXHLYRONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate
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ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate
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ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate
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ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate
Reactant of Route 5
ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate
Reactant of Route 6
ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate

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